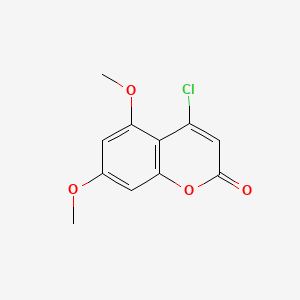
4-Chloro-5,7-dimethoxycoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5,7-dimethoxycoumarin is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring substances found in many plants and are known for their aromatic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,7-dimethoxycoumarin typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-keto esters in the presence of a strong acid catalyst. For this compound, the starting materials would include 4-chlorophenol and 3,5-dimethoxyphenol, which react with ethyl acetoacetate under acidic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the Pechmann condensation reaction. This would require optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5,7-dimethoxycoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydrocoumarin derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Amino or thiol-substituted coumarins.
Aplicaciones Científicas De Investigación
4-Chloro-5,7-dimethoxycoumarin has several applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the synthesis of other bioactive compounds and as a precursor in organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5,7-dimethoxycoumarin involves its interaction with various molecular targets and pathways. For instance, its analgesic effects are mediated through the modulation of serotonin receptors and monoamine neurotransmitters. The compound can also inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dimethoxycoumarin: Lacks the chlorine atom but shares similar biological activities.
7-Hydroxycoumarin: Known for its antioxidant and antimicrobial properties.
4-Methylcoumarin: Another coumarin derivative with distinct chemical properties.
Uniqueness
4-Chloro-5,7-dimethoxycoumarin is unique due to the presence of both chlorine and methoxy groups, which enhance its chemical reactivity and potential applications. The chlorine atom provides a site for further chemical modifications, while the methoxy groups contribute to its biological activity and solubility.
Propiedades
Fórmula molecular |
C11H9ClO4 |
|---|---|
Peso molecular |
240.64 g/mol |
Nombre IUPAC |
4-chloro-5,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C11H9ClO4/c1-14-6-3-8(15-2)11-7(12)5-10(13)16-9(11)4-6/h3-5H,1-2H3 |
Clave InChI |
KRYYHPSOBZBXJF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C1)OC)C(=CC(=O)O2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine](/img/structure/B13697222.png)
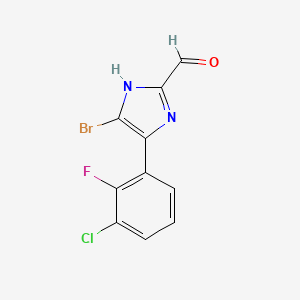
![4-Boc-7-bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13697232.png)
![5-Bromo-3-[[1-(4-piperidyl)-4-pyrazolyl]oxy]pyrazin-2-amine Hydrochloride](/img/structure/B13697236.png)
![(1R,4S)-2-[(S)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B13697247.png)
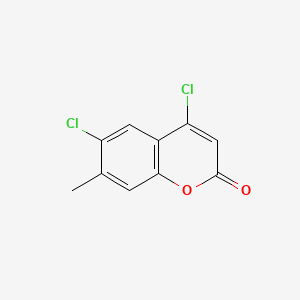
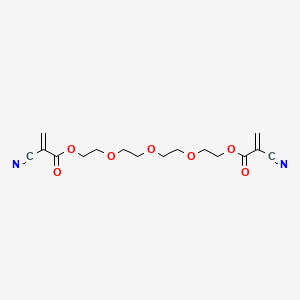
![2-Methyl-3-[4-(trifluoromethyl)benzyl]-1,4-naphthoquinone](/img/structure/B13697264.png)
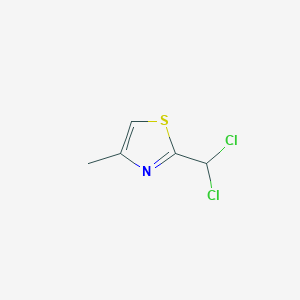
![2-Amino-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13697272.png)
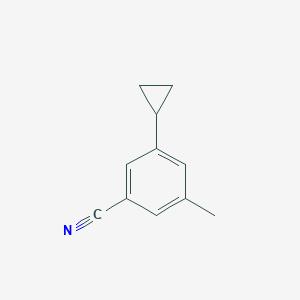
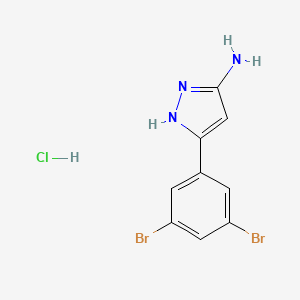
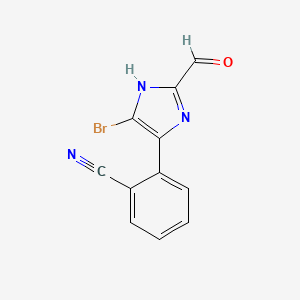
![2,5-Dioxo-1-pyrrolidinyl [2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethyl] Carbonate](/img/structure/B13697312.png)
